molecular formula C20H20N2O3 B11823689 1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]-

1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]-

Cat. No.: B11823689
M. Wt: 336.4 g/mol
InChI Key: YAQSVEHQDFSDCR-MRXNPFEDSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]- is a complex organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves the activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . One-pot synthesis methods have been developed to efficiently produce these compounds from secondary benzothioamides and isothiocyanates . Additionally, palladium-catalyzed cascade C-H transformations have been employed to convert isoindolines to 1-arylisoindoles .

Industrial Production Methods

Industrial production methods for 1H-Isoindole-1,3(2H)-dione derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include continuous flow processes and the use of advanced catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form isoindole-1,3-diones.

    Reduction: Reduction reactions can convert isoindole-1,3-diones to isoindolines.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the isoindole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various isoindole derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as fluorescent probes by selectively binding to lipid droplets in cells, resulting in bright fluorescence. The exact molecular targets and pathways involved can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]- is unique due to its specific structural features and the presence of a morpholine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

2-[[(2R)-4-benzylmorpholin-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C20H20N2O3/c23-19-17-8-4-5-9-18(17)20(24)22(19)14-16-13-21(10-11-25-16)12-15-6-2-1-3-7-15/h1-9,16H,10-14H2/t16-/m1/s1

InChI Key

YAQSVEHQDFSDCR-MRXNPFEDSA-N

Isomeric SMILES

C1CO[C@H](CN1CC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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